molecular formula C12H14N4O B1302838 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 276237-03-7

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B1302838
CAS No.: 276237-03-7
M. Wt: 230.27 g/mol
InChI Key: OAAGDVLVOKMRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical research compound featuring the privileged 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its versatile applications and exceptional metabolic stability. The 1,2,4-oxadiazole ring is extensively employed as a bioisostere for ester and amide functionalities, enhancing resistance to hydrolysis and improving the drug-like properties of lead molecules . This specific derivative incorporates a piperidine and a pyridine moiety, structural features commonly associated with targeting a diverse range of enzymes and receptors, making it a valuable intermediate for constructing novel molecular entities. The core 1,2,4-oxadiazole structure is a common feature in compounds investigated for a broad spectrum of biological activities. Research into analogous structures has demonstrated potential in areas such as anticancer drug discovery, where 1,2,4-oxadiazole derivatives have shown promising cytotoxicity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers . Furthermore, the scaffold's significance extends to antimicrobial and anti-tubercular research, targeting enzymes like DprE1 in Mycobacterium tuberculosis , as well as to central nervous system (CNS) disorders, with some derivatives exhibiting potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) . The presence of both piperidine and pyridine substituents in this compound suggests significant potential for interaction with biological targets, offering researchers a sophisticated building block for hit-to-lead optimization and the development of multifunctional ligands in pharmacological probe and drug discovery campaigns.

Properties

IUPAC Name

5-piperidin-4-yl-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-2,5-6,10,14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAGDVLVOKMRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375578
Record name 4-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276237-03-7
Record name 4-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and reliable method for synthesizing 1,2,4-oxadiazoles, including derivatives like 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, is the cyclization of amidoximes with carboxylic acid derivatives such as esters, acid chlorides, or activated acids. This method typically proceeds under mild to moderate conditions and can be catalyzed or facilitated by bases or coupling reagents.

  • Amidoximes are reacted with methyl or ethyl esters of carboxylic acids or with activated carboxylic acids (using coupling agents like EDC, DCC, CDI, TBTU, or T3P) to form the oxadiazole ring through heterocyclization.
  • The reaction can be performed in one-pot procedures, improving efficiency and simplifying purification.
  • Yields vary widely (11–90%) depending on substituents and reaction conditions, with some limitations when hydroxyl or amino groups are present on the aromatic ring of the acid ester.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

An alternative but less common method involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles to form 1,2,4-oxadiazoles. This method is less favored due to:

  • Poor reactivity of nitrile triple bonds.
  • Side reactions leading to undesired isomers.
  • Requirement of expensive catalysts such as platinum(IV).
  • Poor solubility of starting materials and lower yields.

Recent Advances: One-Pot and Room Temperature Syntheses

Recent literature reports several innovative methods that improve the synthesis of 1,2,4-oxadiazoles:

  • Room Temperature Synthesis in DMSO with Bases: Using bases like KOH or NaOH in DMSO at room temperature allows the formation of 1,2,4-oxadiazoles from amidoximes and esters with good yields (up to 98% for some substrates). However, substrates with piperidine-4-yl groups tend to give lower yields (around 30%) under these conditions, indicating some sensitivity of the piperidinyl substituent to reaction conditions.
  • Superbase-Mediated One-Pot Synthesis: NaOH/DMSO medium enables one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and esters with moderate to excellent yields (11–90%) over 4–24 hours.
  • Vilsmeier Reagent Activation: Activation of carboxylic acids with Vilsmeier reagents followed by reaction with amidoximes provides good to excellent yields (61–93%) and simple purification.
  • Tandem Reactions with Nitroalkenes: Using triflic acid (TfOH) as a superacid catalyst, tandem reactions of nitroalkenes with arenes and nitriles yield oxadiazoles rapidly (10 minutes) with high yields (~90%), though requiring acid-resistant substrates.

Specific Preparation Considerations for this compound

While direct literature on the exact preparation of this compound is limited, the following points summarize the best practices and findings relevant to its synthesis:

  • The piperidin-4-yl substituent is sensitive to harsh conditions; thus, mild or room temperature methods are preferred.
  • Amidoximes derived from piperidin-4-yl precursors can be cyclized with pyridin-4-yl carboxylic acid esters or activated acids.
  • Use of bases such as KOH or NaOH in DMSO at room temperature can facilitate the cyclization, but yields may be moderate (~30%) due to the piperidinyl group.
  • One-pot methods with coupling reagents or Vilsmeier reagent activation can improve yields and simplify purification.
  • Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution and reaction progress.

Preparation Protocol Example (Hypothetical Based on Literature)

Step Reagents and Conditions Notes
1. Synthesis of amidoxime React piperidin-4-yl amidoxime precursor with hydroxylamine hydrochloride under basic conditions Prepare amidoxime intermediate
2. Activation of carboxylic acid Use pyridin-4-yl carboxylic acid methyl ester or acid chloride Activation via coupling reagent or Vilsmeier reagent
3. Cyclization Mix amidoxime and activated acid in DMSO with NaOH at room temperature for 4–24 h Monitor reaction progress by TLC or HPLC
4. Workup and purification Quench reaction, extract product, purify by recrystallization or chromatography Yields expected between 30–70% depending on conditions

Stock Solution Preparation and Formulation Data

For practical applications, stock solutions of this compound are prepared as follows (data adapted from GlpBio):

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.34 21.71 43.43
5 mM Solution Volume (mL) 0.87 4.34 8.69
10 mM Solution Volume (mL) 0.43 2.17 4.34

Note: Solutions are prepared by dissolving the compound in DMSO, followed by sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity at each step by vortexing or ultrasound.

Summary Table of Preparation Methods and Yields

Method Key Reagents Conditions Yield Range Notes
Amidoxime + Carboxylic Acid Ester (Base-mediated) Amidoxime, methyl/ethyl ester, NaOH or KOH, DMSO RT to mild heating, 4–24 h 11–90% Moderate to good yields; sensitive to substituents
Amidoxime + Activated Acid (Vilsmeier reagent) Amidoxime, carboxylic acid, Vilsmeier reagent One-pot, mild conditions 61–93% Good yields, simple purification
1,3-Dipolar Cycloaddition Nitrile oxide, nitrile, Pt(IV) catalyst Mild conditions Variable, often low Expensive catalyst, side reactions
Tandem Nitroalkene Reaction Nitroalkenes, arenes, nitriles, TfOH 10 min, superacid ~90% Requires acid-resistant substrates
Room Temperature Base-Mediated Amidoxime, ester, KOH or NaOH, DMSO RT, 10 min to hours Up to 98% (varies) Lower yields with piperidinyl substituents

Research Findings and Considerations

  • The presence of piperidin-4-yl substituents tends to reduce yields in some base-mediated syntheses, likely due to steric or electronic effects.
  • Mild reaction conditions and one-pot procedures are preferred to preserve sensitive functional groups.
  • Purification challenges exist due to similar polarity of intermediates and products; thus, optimized chromatographic or recrystallization methods are necessary.
  • Physical aids such as ultrasound and controlled solvent addition improve solubility and reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, sulfonating agents for sulfonation.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has been investigated for its pharmacological properties. It belongs to a class of compounds known for their ability to interact with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting specific protein kinases involved in cancer cell proliferation. For instance, it has been shown to target serine/threonine-protein kinase B-Raf, which is crucial in the MAPK signaling pathway associated with tumor growth .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antimicrobial agents .

Neuropharmacological Applications

The compound's structure suggests potential neuropharmacological applications. Its piperidine and pyridine moieties may contribute to interactions with neurotransmitter systems.

Potential for Treating Neurological Disorders

Preliminary studies suggest that compounds similar to this compound could modulate neurotransmitter levels or receptor activities, indicating potential use in treating conditions like depression or anxiety disorders .

Cosmetic Formulations

The compound's unique properties have led to investigations into its use in cosmetic formulations. Its stability and effectiveness in skin applications are being explored.

Skin Care Products

Research has focused on integrating this compound into topical formulations aimed at enhancing skin hydration and providing antioxidant effects. These formulations are subjected to rigorous testing for safety and efficacy before market introduction .

Case Studies and Research Findings

Below is a summary table highlighting key findings from various studies related to the applications of this compound:

Study ReferenceApplication AreaKey Findings
Anticancer ActivityInhibits B-Raf kinase; potential to reduce tumor growth in specific cancer types.
Antimicrobial PropertiesDemonstrates activity against multiple bacterial strains; potential for new antibiotics.
Cosmetic FormulationsEffective in improving skin hydration; shows promise as an antioxidant in skin care products.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Substituent Position: The pyridin-4-yl group in the target compound may favor planar interactions with biological targets compared to pyridin-2-yl analogs, which exhibit altered steric and electronic profiles .

Heteroatom Replacement :

  • Replacing the oxadiazole oxygen with sulfur (thiadiazole) enhances anticancer activity , likely due to increased lipophilicity and enzyme inhibition .

Functional Groups :

  • Addition of a carboxylic acid group improves solubility and enables hydrogen bonding, critical for anti-cancer efficacy .
  • Fluorination (e.g., 5-fluoropyridin-3-yl in ) enhances metabolic stability and target affinity.

Mechanism of Action and Target Specificity

While the exact mechanism of the target compound remains under investigation, insights from analogs suggest:

  • Anticancer activity in thiadiazole derivatives correlates with mitochondrial disruption and apoptosis induction .
  • Antimicrobial activity in furan-containing oxadiazoles may involve membrane permeability modulation .
  • Piperidine and pyridine moieties often target GPCRs or kinases , common in neurological and oncological pathways .

Biological Activity

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H15ClN4O
  • Molecular Weight : 266.73 g/mol
  • CAS Number : 2039433-41-3

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including this compound, exhibit significant antimicrobial effects. A study demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM against acetylcholinesterase (AChE) .

Antioxidant Activity

In vitro studies have evaluated the antioxidant potential of oxadiazole derivatives using the DPPH radical scavenging assay. Compounds exhibited radical scavenging activities ranging from 32% to 87% at a concentration of 25 µM, which was comparable to ascorbic acid . This suggests that these compounds may play a role in mitigating oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds were assessed using the carrageenan-induced paw edema model in rats. Results indicated significant edema inhibition (23.6% to 82.3%) compared to the reference drug Indomethacin . This highlights the potential therapeutic use of these compounds in inflammatory conditions.

Molecular docking studies suggest that this compound interacts with specific proteins involved in cell signaling pathways. For instance, it has been shown to target serine/threonine-protein kinase B-Raf, which is crucial in the MAPK signaling pathway associated with cell proliferation and survival .

Study on Apoptotic Effects

A recent study investigated the apoptotic effects of oxadiazole derivatives on MCF-7 breast cancer cells. The compound was found to increase p53 expression and caspase-3 cleavage, leading to enhanced apoptosis . This indicates a promising avenue for cancer therapy.

Discovery of HsClpP Agonists

Another significant finding is the identification of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as novel agonists for human caseinolytic protease P (HsClpP). This discovery opens new possibilities for targeting proteostasis pathways in diseases characterized by protein misfolding .

Data Summary

Activity Test Method Results Reference
AntimicrobialDisc diffusion methodModerate to strong activity against S. typhi
AntioxidantDPPH radical scavenging assayScavenging activity: 32% - 87%
Anti-inflammatoryCarrageenan-induced paw edema modelEdema inhibition: 23.6% - 82.3%
Apoptotic effectsWestern blot analysisIncreased p53 and caspase-3 cleavage
HsClpP AgonismMolecular dockingIdentified as agonists for HsClpP

Q & A

What are the optimized synthetic routes for 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or their equivalents. A two-step approach is common:

  • Step 1: Formation of the amidoxime intermediate by reacting nitriles with hydroxylamine.
  • Step 2: Cyclization with a carbonyl source (e.g., acyl chlorides) under basic conditions (e.g., triethylamine) to form the oxadiazole ring.

Key factors affecting yield:

  • Temperature: Cyclization at 80–100°C improves reaction efficiency but requires inert atmospheres to avoid side reactions.
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) can accelerate cyclization .
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography.

For purity, HPLC with C18 columns and a water-acetonitrile gradient is recommended, with monitoring at 254 nm .

How can spectroscopic and crystallographic data confirm the structure of this compound?

Answer:

  • NMR: ¹H and ¹³C NMR should confirm the piperidinyl and pyridinyl substituents. The oxadiazole ring protons (if present) appear as singlets near δ 8.5–9.0 ppm. Piperidinyl protons show splitting patterns consistent with chair conformations .
  • X-ray crystallography: Single-crystal analysis resolves bond lengths and angles. For example, the oxadiazole C–N bond length is typically ~1.30–1.35 Å, while the pyridinyl ring exhibits planar geometry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL are standard .

What in vitro assays are suitable for evaluating biological activity, and how should positive controls be selected?

Answer:

  • Antimicrobial activity: Use broth microdilution (CLSI guidelines) with Staphylococcus aureus (Gram+) and Escherichia coli (Gram–). Positive controls: Ciprofloxacin (bacteria) or Fluconazole (fungi) .
  • Enzyme inhibition: For kinase or protease targets, use fluorogenic substrates (e.g., FITC-casein for proteases). IC₅₀ values should be compared to staurosporine (kinase inhibitor) or E-64 (protease inhibitor) .
  • Cytotoxicity: MTT assay on HEK-293 or HeLa cells, with cisplatin as a control .

How to address discrepancies in reported biological activity data across studies?

Answer:

  • Assay variability: Standardize protocols (e.g., cell density, serum concentration) to minimize batch effects.
  • Compound purity: Verify via HPLC (>95%) and mass spectrometry. Impurities like unreacted starting materials can skew results .
  • Solubility: Use DMSO stocks at ≤0.1% v/v to avoid solvent toxicity. For insoluble compounds, employ surfactants (e.g., Tween-80) .
  • Statistical rigor: Report mean ± SD from triplicate experiments and use ANOVA for cross-study comparisons .

What computational strategies predict binding affinity with biological targets?

Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases). Protonation states of the pyridinyl nitrogen are critical for accurate scoring .
  • QSAR models: Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Training sets should include oxadiazole derivatives with known IC₅₀ values .
  • MD simulations: GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories .

What are key considerations for designing SAR studies to enhance pharmacological properties?

Answer:

  • Substituent effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridinyl ring to enhance metabolic stability. Piperidinyl N-alkylation can improve blood-brain barrier penetration .
  • Bioisosteres: Replace the oxadiazole with 1,2,4-triazole to assess impact on target binding .
  • Stereochemistry: Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to evaluate activity differences .

How to assess the compound’s stability under various storage conditions?

Answer:

  • Forced degradation: Expose to 40°C/75% RH for 4 weeks (ICH guidelines). Monitor decomposition via LC-MS; common degradation products include hydrolyzed oxadiazole rings .
  • Solution stability: Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Use UV-Vis spectroscopy to track absorbance changes at λ_max (~270 nm) .

Best practices for ensuring reproducibility in synthesis and characterization?

Answer:

  • Synthesis: Document reaction parameters (e.g., stirring speed, inert gas flow rate) meticulously. Use Schlenk lines for moisture-sensitive steps .
  • Characterization: Validate NMR spectra against computed shifts (Gaussian 16, B3LYP/6-31G**) .
  • Crystallization: Optimize solvent mixtures (e.g., DCM/hexane) for single-crystal growth. Slow evaporation at 4°C reduces polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.